3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
描述
3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, also known as BMS-777607, is a small molecule inhibitor that has been developed as a potential anticancer agent. This compound belongs to the class of pyrazole derivatives and has shown promising results in preclinical studies.
作用机制
3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exerts its anticancer activity by inhibiting the activity of c-Met, VEGFR, and Ron. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cancer cell survival and proliferation. This compound also induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer. This compound has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.
实验室实验的优点和局限性
The advantages of using 3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole in lab experiments include its high potency and selectivity for c-Met, VEGFR, and Ron. However, its limited solubility in water and low bioavailability may pose challenges in its use in vivo. Additionally, its potential off-target effects should be carefully evaluated.
未来方向
Future studies can focus on the development of more potent and selective inhibitors of c-Met, VEGFR, and Ron. The combination of 3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole with other anticancer agents can also be explored to enhance its therapeutic efficacy. Further studies can also investigate the role of this compound in cancer stem cells and its potential use in personalized cancer therapy.
Conclusion:
This compound is a promising anticancer agent that has shown potent inhibitory activity against c-Met, VEGFR, and Ron. Its mechanism of action involves the inhibition of downstream signaling pathways involved in cancer cell survival and proliferation. While more studies are needed to fully evaluate its therapeutic potential, this compound represents a promising avenue for the development of novel anticancer agents.
科学研究应用
3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several receptor tyrosine kinases, including c-Met, VEGFR, and Ron. These kinases are known to play a crucial role in cancer cell proliferation, migration, and invasion.
属性
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2S/c1-16-7-9-18(10-8-16)22-15-21(17-11-13-19(23)14-12-17)24-25(22)28(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOISNJEPFDTLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。